5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride
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Overview
Description
5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride is a chemical compound with the molecular formula C10H7BrN2O·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and guanidine hydrochloride.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a base such as sodium ethoxide to form 5-(4-bromophenyl)pyrimidine-4-ol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the pyrimidine derivative to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalysts: Using catalysts to accelerate the reaction.
Purification: Employing techniques like recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction Reactions: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of 5-(4-bromophenyl)pyrimidine-4-one.
Reduction: Formation of 5-(4-bromophenyl)pyrimidin-4-amine.
Scientific Research Applications
5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in biological pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)pyrimidin-4-ol hydrochloride
- 5-(4-Fluorophenyl)pyrimidin-4-ol hydrochloride
- 5-(4-Methylphenyl)pyrimidin-4-ol hydrochloride
Uniqueness
5-(4-Bromophenyl)pyrimidin-4-ol hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities compared to its analogs with different substituents.
Properties
IUPAC Name |
5-(4-bromophenyl)-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O.ClH/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14;/h1-6H,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWLFQYPBUOUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CNC2=O)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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